5,6-Diamino-1,3-dimetilúracil

Descripción general

Descripción

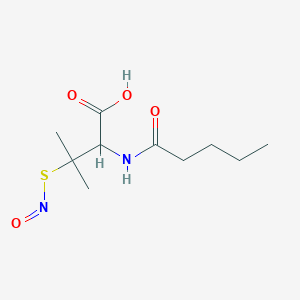

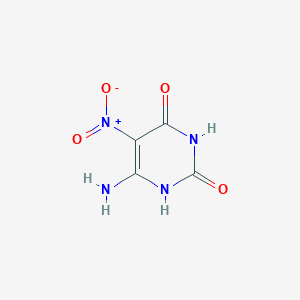

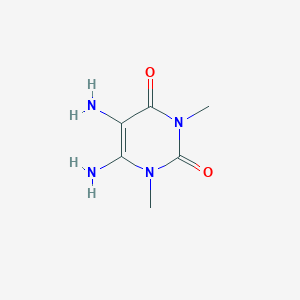

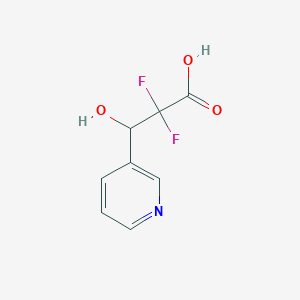

5,6-Diamino-1,3-dimethyluracil (DMDU) is an organic compound that belongs to the uracil family. It is a derivative of uracil, and is composed of a 5,6-diamino group and a 1,3-dimethyl group. DMDU has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Ligandos del Receptor de Adenosina

5,6-Diamino-1,3-dimetilúracil: se utiliza en la síntesis de 1H-Imidazol-1-il sustituido 8-fenilxantinas . Estos compuestos son significativos porque actúan como ligandos para los receptores de adenosina, que son fundamentales en numerosos procesos fisiológicos, incluyendo la función cardiovascular, el flujo sanguíneo renal y la neurotransmisión. Al modular estos receptores, los investigadores pueden desarrollar nuevos agentes terapéuticos para afecciones como arritmias, infarto de miocardio y enfermedad de Parkinson.

Reacciones de Ciclocondensación

Este compuesto sirve como reactivo en reacciones de ciclocondensación para formar pirimidinil purinedionas . Estas reacciones son esenciales en la química medicinal para crear compuestos con posibles actividades farmacológicas. Las pirimidinil purinedionas se han estudiado por sus propiedades antitumorales, antivirales y antimicrobianas.

Antagonistas para Derivados de Teofilina

Los investigadores utilizan This compound para desarrollar derivados de teofilina que actúan como antagonistas del receptor de adenosina . Estos antagonistas tienen potencial terapéutico en el tratamiento de enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC) al relajar el músculo liso bronquial y reducir la obstrucción de las vías respiratorias.

Inhibidores de la Monoaminooxidasa B y la Sintasa de Óxido Nítrico

El compuesto está involucrado en la síntesis de análogos de pteridina utilizados como inhibidores de la monoaminooxidasa B (MAO-B) y la sintasa de óxido nítrico (NOS) . Los inhibidores de la MAO-B tienen aplicaciones en el tratamiento de trastornos neurológicos como la depresión y la enfermedad de Alzheimer. Los inhibidores de la NOS se investigan por su papel en el manejo de afecciones asociadas con la producción excesiva de óxido nítrico, como el shock séptico y la inflamación.

Xantinas Tricíclicas Fusionadas

This compound: es un precursor en la síntesis de xantinas tricíclicas fusionadas . Estos compuestos son de interés debido a su potencial como estimulantes del sistema nervioso central, diuréticos y broncodilatadores. También se están explorando por sus propiedades anticancerígenas.

Antiproliferativos contra Células de Glioma C6

El compuesto se ha utilizado para crear complejos de cadmio uraciliminoetilpiridina . Estos complejos han mostrado actividad antiproliferativa contra células de glioma C6, que son un modelo para estudiar los tumores cerebrales. La investigación en esta área tiene como objetivo desarrollar nuevos tratamientos para el glioblastoma, uno de los tipos de cáncer cerebral más agresivos.

Aplicaciones Analíticas en Farma

This compound: es adecuado para su uso en diversas aplicaciones analíticas, incluyendo pruebas de liberación farmacéutica y desarrollo de métodos para análisis cualitativos y cuantitativos . Su papel en las pruebas de control de calidad garantiza la seguridad y eficacia de los productos farmacéuticos.

Estudios de Hidratación Inducida por UV

El compuesto se utiliza para investigar los efectos de la irradiación ultravioleta, lo que lleva a la hidratación del anillo de uracilo . Esta investigación es significativa para comprender la estabilidad y el comportamiento de los derivados de uracilo en diferentes condiciones ambientales, lo cual es crucial para el desarrollo de nuevos fármacos y en el estudio de la bioquímica de los ácidos nucleicos.

Direcciones Futuras

Mecanismo De Acción

Target of Action

5,6-Diamino-1,3-dimethyluracil, also known as 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a uracil derivative . It’s primarily involved in the synthesis of biologically active molecules, including 1H-Imidazol-1-yl substituted 8-phenylxanthines for use as adenosine receptor ligands . Therefore, its primary targets are adenosine receptors, which play a crucial role in various physiological processes, including neurotransmission and inflammation.

Mode of Action

The compound interacts with its targets by serving as a reactant in the synthesis of biologically active molecules . For instance, it participates in the cyclocondensation process to form pyrimidinyl purinediones . The acid-catalyzed reaction of 5,6-diamino-1,3-dimethyluracil with carbonyl compounds results in the formation of an azomethine at the 5-amino group .

Biochemical Pathways

The compound affects the biochemical pathways related to adenosine receptors. By participating in the synthesis of adenosine receptor ligands, it can influence the signaling pathways associated with these receptors . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of biologically active molecules . For instance, it contributes to the formation of adenosine receptor ligands, which can modulate the activity of these receptors and influence various physiological processes .

Action Environment

The action, efficacy, and stability of 5,6-Diamino-1,3-dimethyluracil can be influenced by various environmental factors. For example, it has been investigated as a thermal stabilizer for polyvinyl chloride (PVC), suggesting that its stability and action can be affected by temperature . .

Análisis Bioquímico

Biochemical Properties

5,6-Diamino-1,3-dimethyluracil plays a significant role in biochemical reactions. It interacts with various enzymes and proteins . It is known to inhibit the enzyme ribonucleotide reductase , leading to a decrease in DNA synthesis, protein synthesis, and cell division .

Cellular Effects

The compound exerts profound effects on various types of cells and cellular processes. 5,6-Diamino-1,3-dimethyluracil inhibits the growth of cancer cells by blocking the enzyme ribonucleotide reductase . This leads to a decrease in DNA synthesis, protein synthesis, and cell division .

Molecular Mechanism

At the molecular level, 5,6-Diamino-1,3-dimethyluracil exerts its effects through binding interactions with biomolecules and inhibition of enzymes . It inhibits the enzyme ribonucleotide reductase, which leads to a decrease in DNA synthesis .

Temporal Effects in Laboratory Settings

The effects of 5,6-Diamino-1,3-dimethyluracil change over time in laboratory settings

Dosage Effects in Animal Models

The effects of 5,6-Diamino-1,3-dimethyluracil vary with different dosages in animal models

Metabolic Pathways

5,6-Diamino-1,3-dimethyluracil is involved in various metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

5,6-diamino-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQNOPFTJROKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063886 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5440-00-6 | |

| Record name | 5,6-Diamino-1,3-dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5440-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diamino-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5440-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5,6-DIAMINO-1,3-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBG0JXV865 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5,6-diamino-1,3-dimethyluracil?

A1: The molecular formula of 5,6-diamino-1,3-dimethyluracil is C6H10N4O2, and its molecular weight is 170.17 g/mol. [] (https://www.semanticscholar.org/paper/22c343d0bd48a44ccc5263caf63231655463cc66)

Q2: Are there any notable spectroscopic characteristics of 5,6-diamino-1,3-dimethyluracil?

A2: Researchers utilize various spectroscopic techniques, including IR, UV, and mass spectrometry, to characterize the reaction products of 5,6-diamino-1,3-dimethyluracil with other compounds. These techniques help identify specific functional groups and structural features of the resulting molecules. [] (https://www.semanticscholar.org/paper/5b0461c3ec1a15918d5405dfb3db1cadd59a09f9)

Q3: Can 5,6-diamino-1,3-dimethyluracil be used to synthesize pteridine derivatives?

A4: Yes, 5,6-diamino-1,3-dimethyluracil acts as a building block for pteridine synthesis. For example, it reacts with 3,4-O-isopropylidene-L-threo-pentos-2-ulose to form lumazine derivatives, which are pteridine precursors. [] (https://www.semanticscholar.org/paper/f2308914546eb03536f501e96c704e7ee783c87e) It also reacts with β-aroylacrylic acids to yield pteridine-2,4,7-trione derivatives. [] (https://www.semanticscholar.org/paper/98b248df21804a7290854e0e99da9ccd10676a4d)

Q4: What is the outcome of reacting 5,6-diamino-1,3-dimethyluracil with 4-aroyl-3-hydroxy-2(5H)-furanones?

A5: The reaction pathway is influenced by the specific furanone derivative and reaction conditions. In some cases, isomeric Schiff bases are formed, while in others, mono acid-base adducts are generated. [] (https://www.semanticscholar.org/paper/ea69039b9be0006abee79ce2ae9021fa8f15088c)

Q5: How does 5,6-diamino-1,3-dimethyluracil react with thiols?

A6: The reaction with thiols is complex, resulting in both condensation and oxidation-reduction products. Identified products include disulphides, thiadiazolopyrimidinediones, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and even the regeneration of 5,6-diamino-1,3-dimethyluracil itself. [] (https://www.semanticscholar.org/paper/30cb0a5206f70999c5f31d337f7de8c538043630)

Q6: Can 5,6-diamino-1,3-dimethyluracil be used to synthesize dihydropyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrones?

A7: Yes, a novel one-pot synthesis method utilizes a pseudo four-component domino reaction between 5,6-diamino-1,3-dimethyluracil and aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol under mild conditions. This method produces dihydropyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrones with interesting photo-physical properties. [] (https://www.semanticscholar.org/paper/89c5c5a4327f4e929b7bbc0ec0b920a07bf0e638)

Q7: Can 5,6-diamino-1,3-dimethyluracil form complexes with metals?

A8: Yes, it acts as a ligand in the formation of metal complexes. For instance, it forms complexes with rhenium(V), leading to both oxo and oxofree complexes. [] (https://www.semanticscholar.org/paper/22c343d0bd48a44ccc5263caf63231655463cc66)

Q8: Are there any applications for 5,6-diamino-1,3-dimethyluracil derivatives in material science?

A9: Research indicates that 5,6-diamino-1,3-dimethyluracil can enhance the processability and thermal stability of poly(vinyl chloride) (PVC). [] (https://www.semanticscholar.org/paper/e4a038f9f9887268994815cae2a2e9ab459a44e6)

Q9: Have 5,6-diamino-1,3-dimethyluracil derivatives been investigated for biological activity?

A10: Yes, certain derivatives, particularly those incorporating indole moieties, have shown promising antimicrobial and antioxidant properties. [] (https://www.semanticscholar.org/paper/d650997637cc5d859a8af17e5ff923e7faa96f9d)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

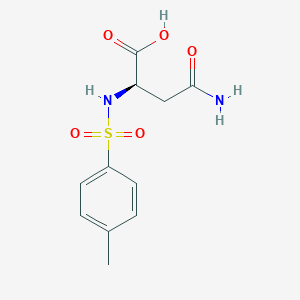

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)